1-(3-Bromo-4-hydroxyphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple, can be used to form the cyclopropane ring . The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom . The hydroxyl group can be introduced through a hydroxylation reaction, such as the use of a suitable oxidizing agent like hydrogen peroxide or a peracid .
Industrial Production Methods: Industrial production of 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the use of efficient bromination and hydroxylation reagents to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, thiols, sodium azide (NaN3)
Major Products:
Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde)
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The bromine and hydroxyl groups can participate in specific interactions with target molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
1-(3-chloro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties due to the different size and electronegativity of chlorine.
The presence of the bromine atom in 1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid makes it unique, potentially offering distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI Key |
ZFZPZSFUWOXURY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)O)Br)C(=O)O |
Origin of Product |
United States |
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